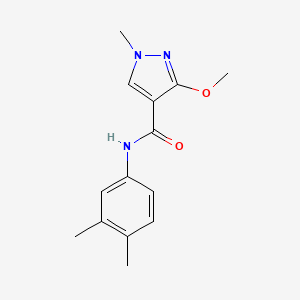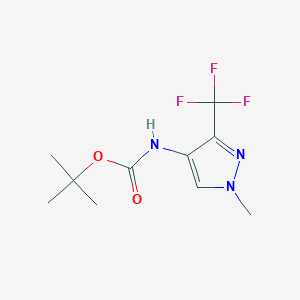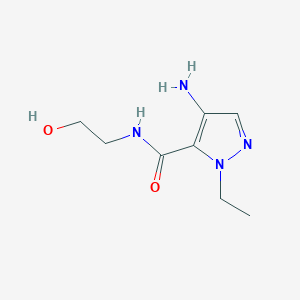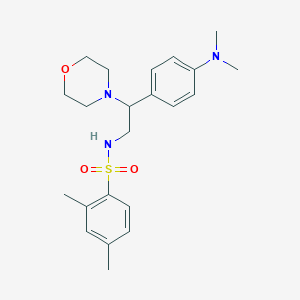![molecular formula C14H19NO4S B2672164 8-Tosyl-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 853751-19-6](/img/structure/B2672164.png)
8-Tosyl-1,4-dioxa-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Tosyl-1,4-dioxa-8-azaspiro[4.5]decane is a derivative of 1,4-Dioxa-8-azaspiro[4.5]decane . The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H13NO2 and it has a molar mass of 143.18 g/mol .
Molecular Structure Analysis
The molecular structure of 1,4-Dioxa-8-azaspiro[4.5]decane consists of a seven-membered ring with two oxygen atoms and one nitrogen atom . The tosyl group in this compound is attached to the nitrogen atom .Physical and Chemical Properties Analysis
1,4-Dioxa-8-azaspiro[4.5]decane is a clear colorless to yellowish liquid . It has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C .Aplicaciones Científicas De Investigación
Nonlinear Optical Material Applications
8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) has been identified as a promising organic material for nonlinear optical devices. Research has focused on material purification, single crystal growth, characterization, and the demonstration of second harmonic generation. APDA crystals, grown using the Bridgman technique, exhibited qualities suitable for application in nonlinear optical devices like frequency doublers for laser diodes in the blue region (Kagawa et al., 1994).
Radioligand Development for σ1 Receptors
New 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective σ1 receptor ligands. These compounds, demonstrating nanomolar affinity for σ1 receptors, have been explored for potential brain imaging agents, contributing to the understanding and treatment of neurological disorders (Tian et al., 2020).
Environmental Applications
A derivative of 1,4-dioxa-8-azaspiro[4.5]decane has been utilized in the synthesis of a calix[4]arene-based polymer for the removal of water-soluble carcinogenic azo dyes and aromatic amines from water. This research highlights the compound's utility in developing more efficient water purification methods (Akceylan et al., 2009).
Mass Spectrometric Study
The mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane has been extensively studied, providing insights into its chemical behavior and potential applications in analytical chemistry. The study of its fragmentation patterns contributes to the broader understanding of similar compounds (Solomons, 1982).
Antibacterial Evaluation
Compounds based on the 1,4-dioxa-8-azaspiro[4.5]decane framework have been synthesized and evaluated for their antibacterial activity. This research is crucial for the development of new antibacterial agents, addressing the growing concern of antibiotic resistance (Natarajan et al., 2021).
Safety and Hazards
1,4-Dioxa-8-azaspiro[4.5]decane is considered hazardous. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propiedades
IUPAC Name |
8-(4-methylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-12-2-4-13(5-3-12)20(16,17)15-8-6-14(7-9-15)18-10-11-19-14/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUOOZWKSYNHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724493 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2672088.png)

![N-(4-bromo-2,6-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2672091.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2672092.png)

![N-benzyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2672094.png)
![5-chloro-2-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2672095.png)
![[2-(4-Fluorophenoxy)phenyl]methanol](/img/structure/B2672096.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2672097.png)


